molecular formula C14H17N3O2S B2826444 4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one CAS No. 1171593-45-5

4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one

Cat. No.: B2826444
CAS No.: 1171593-45-5
M. Wt: 291.37
InChI Key: KVXDNVVYACSVSK-UHFFFAOYSA-N
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Description

The compound 4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one is a heterocyclic molecule featuring:

  • A pyrrolidin-2-one core (a five-membered lactam ring).
  • A 3-isopropyl-1,2,4-oxadiazole substituent at the 4-position of the pyrrolidinone ring.
  • A thiophen-2-ylmethyl group at the 1-position.

The isopropyl group on the oxadiazole enhances lipophilicity, while the thiophene contributes to π-π stacking capabilities .

Properties

IUPAC Name

4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-9(2)13-15-14(19-16-13)10-6-12(18)17(7-10)8-11-4-3-5-20-11/h3-5,9-10H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXDNVVYACSVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This structure features an oxadiazole ring and a pyrrolidinone moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Zhang et al. (2023) synthesized several oxadiazole derivatives and evaluated their anticancer activity using TRAP PCR-ELISA assays. One derivative demonstrated an IC50 value of 1.18 µM against HEPG2 liver cancer cells, outperforming standard controls like staurosporine .
  • Arafa et al. (2023) reported that specific 1,3,4-oxadiazoles exhibited potent cytotoxicity against MCF7 (breast cancer) and PC-3 (prostate cancer) cell lines with IC50 values significantly lower than established chemotherapeutics .

The mechanisms through which oxadiazole derivatives exert their anticancer effects include:

  • Induction of Apoptosis : Many compounds trigger programmed cell death pathways in cancer cells.
  • Inhibition of Key Enzymes : Some derivatives inhibit enzymes like EGFR and Src kinases, which are crucial for cancer cell proliferation and survival .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line IC50 (µM) Reference
AnticancerHEPG21.18
AnticancerMCF70.2757357
Apoptosis InductionVariousNot specified
Enzyme InhibitionEGFR0.24

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidinone Derivatives with Oxadiazole Substituents

Compound BJ51589 (1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one)
  • Substitutes the thiophen-2-ylmethyl group with a 4-fluorophenyl ring, altering electronic and steric properties.
  • Molecular Formula : C₁₇H₁₃FN₄O₂ (MW: 324.31 g/mol) vs. C₁₄H₁₆N₄O₂S (MW: 304.37 g/mol) for the target compound.
  • Implications : The pyridine moiety may improve water solubility, while the fluorophenyl group increases metabolic stability compared to the thiophene-methyl substituent .

Oxadiazole-Thiophene Hybrids

1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine
  • Key Differences :
    • Replaces the pyrrolidin-2-one core with a pyrrolidin-3-amine , introducing a basic amine group.
    • Lacks the 3-isopropyl substituent on the oxadiazole.
  • Molecular Formula : C₁₁H₁₄N₄OS (MW: 250.32 g/mol).

Isopropyl-Oxadiazole Derivatives

{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methyl Methanesulfonate
  • Key Differences :
    • Replaces the pyrrolidin-2-one with a piperidine ring, increasing ring size and conformational flexibility.
    • Adds a methanesulfonate group, enhancing solubility but reducing passive diffusion.
  • Implications : The piperidine ring may improve binding to hydrophobic pockets in proteins, while the sulfonate group introduces a charged moiety unsuitable for blood-brain barrier penetration .

Thiophene-Methyl Substituted Heterocycles

5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one
  • Key Differences :
    • Replaces the oxadiazole with a thiazole and benzimidazole , altering electronic properties.
    • Incorporates a naphthalene group, increasing aromatic surface area.

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyrrolidin-2-one 4-(3-isopropyl-oxadiazole), 1-(thiophene-methyl) C₁₄H₁₆N₄O₂S 304.37 High lipophilicity, π-π stacking
BJ51589 Pyrrolidin-2-one 4-(3-pyridinyl-oxadiazole), 1-(4-fluorophenyl) C₁₇H₁₃FN₄O₂ 324.31 Enhanced solubility, metabolic stability
1-{[3-(Thiophen-2-yl)oxadiazol-5-yl]methyl}pyrrolidin-3-amine Pyrrolidin-3-amine 1-(3-thiophene-oxadiazole) C₁₁H₁₄N₄OS 250.32 Basic amine, polar functionality
{1-[3-Isopropyl-oxadiazol-5-yl]piperidin-4-yl}methyl Methanesulfonate Piperidine 1-(3-isopropyl-oxadiazole), 4-(methanesulfonate) C₁₂H₂₀N₄O₃S 324.37 Charged group, increased flexibility

Research Findings and Implications

Bioavailability : The thiophene-methyl group may improve blood-brain barrier penetration relative to fluorophenyl or sulfonate-containing analogs .

Synthetic Accessibility : The pyrrolidin-2-one core is synthetically versatile, enabling modifications at the 1- and 4-positions via alkylation or cycloaddition reactions, as demonstrated in related compounds .

Q & A

Q. Challenges :

  • Low yields during oxadiazole cyclization due to competing side reactions.
  • Steric hindrance during thiophene-methyl group attachment.
    Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationNH₂OH·HCl, EtOH, reflux, 8h45–55
CouplingPd(PPh₃)₄, DMF, 100°C, 12h60–70
PurificationSilica gel (EtOAc:Hex = 3:7)>95 purity

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from variations in assay conditions or structural analogs. Key approaches include:

Standardized Bioassays : Replicate studies using unified protocols (e.g., MIC for antimicrobial activity, MTT assay for cytotoxicity).

Structural Confirmation : Ensure compound purity (>98% by HPLC) and validate stereochemistry via X-ray crystallography or 2D NMR .

Mechanistic Profiling : Compare target-binding affinities (e.g., enzyme inhibition IC₅₀) across studies to identify outliers .

Example : Conflicting anticancer activity (IC₅₀ = 2 μM vs. 20 μM) may stem from differences in cell lines (e.g., HeLa vs. MCF-7). Validate using a panel of cell lines and apoptosis markers (Annexin V/PI staining) .

Basic Question: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Elucidation :
    • ¹H/¹³C NMR : Assign protons and carbons in the oxadiazole (δ 8.2–8.5 ppm) and thiophene (δ 6.8–7.2 ppm) moieties .
    • HRMS : Confirm molecular formula (C₁₅H₁₈N₃O₂S) with <2 ppm error .
  • Purity Assessment :
    • HPLC : Use a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. Table 2: Key NMR Assignments

Proton GroupChemical Shift (δ, ppm)Multiplicity
Oxadiazole C-H8.3–8.5Singlet
Thiophene C-H6.9–7.1Multiplet
Pyrrolidinone C=O172.5 (¹³C)-

Advanced Question: What methodologies are used to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., isopropyl → tert-butyl on oxadiazole) to assess steric/electronic effects .

Computational Modeling :

  • Docking Studies : Simulate binding to targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
  • QSAR : Correlate logP values with cytotoxicity to optimize lipophilicity .

In Vitro/In Vivo Correlation : Test analogs in parallel assays (e.g., enzyme inhibition → murine inflammation models) .

Example : Replacing the thiophene group with furan reduces antimicrobial activity by 50%, highlighting the role of sulfur in membrane penetration .

Basic Question: How is the stability of this compound assessed under varying pH conditions?

Methodological Answer:

Forced Degradation Studies :

  • Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h), monitor degradation via HPLC .
  • Oxidative Stress : Expose to 3% H₂O₂, track peroxide-sensitive groups (e.g., oxadiazole) .

Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots for storage recommendations .

Key Finding : The oxadiazole ring is stable at pH 4–8 but degrades rapidly in strong base (pH >10) .

Advanced Question: How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .

Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green metrics .

Process Intensification : Use flow chemistry for oxadiazole formation to enhance heat transfer and reduce byproducts .

Q. Table 3: Yield Optimization Strategies

ParameterImprovementYield IncreaseReference
Microwave irradiationReduced time (8h → 1h)+25%
Solvent (EtOH → MeCN)Higher polarity+15%

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